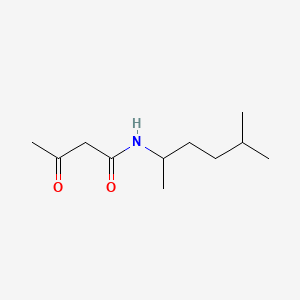
N-(1,4-Dimethylpentyl)-acetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-Dimethylpentyl)-acetoacetamide is an organic compound that belongs to the class of acetoacetamides It is characterized by the presence of an acetoacetamide functional group attached to a 1,4-dimethylpentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dimethylpentyl)-acetoacetamide typically involves the reaction of acetoacetic acid derivatives with 1,4-dimethylpentylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetoacetic acid esters, 1,4-dimethylpentylamine, and suitable catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,4-Dimethylpentyl)-acetoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoacetamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted acetoacetamides.
Wissenschaftliche Forschungsanwendungen
N-(1,4-Dimethylpentyl)-acetoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1,4-Dimethylpentyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1,4-Dimethylpentyl)-acetoacetamide include other acetoacetamides with different alkyl or aryl substituents. Examples include:
- N-(1,3-Dimethylbutyl)-acetoacetamide
- N-(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its 1,4-dimethylpentyl chain differentiates it from other acetoacetamides, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
73622-68-1 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N-(5-methylhexan-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-6-9(3)12-11(14)7-10(4)13/h8-9H,5-7H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
NDOJWLCHAUMMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




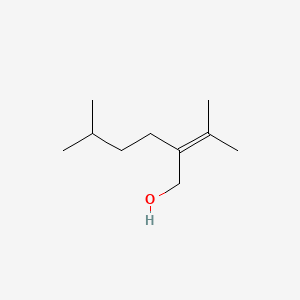


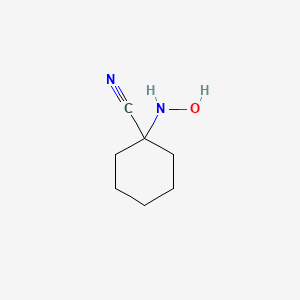
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)


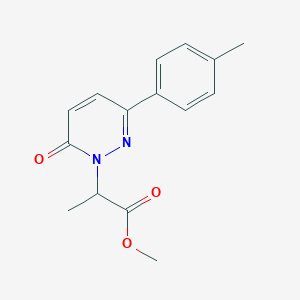
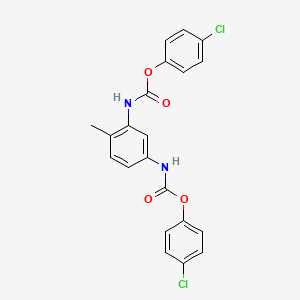
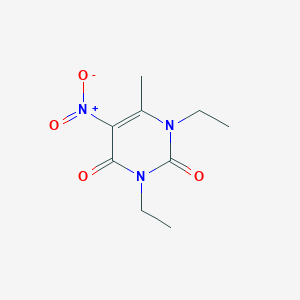
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)
